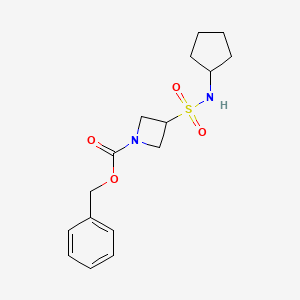
Benzyl 3-(cyclopentylsulfamoyl)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Benzyl 3-(cyclopentylsulfamoyl)azetidine-1-carboxylate” is a chemical compound with the molecular formula C16H22N2O4S and a molecular weight of 338.42 . It is used for research purposes .
Synthesis Analysis
The synthesis of azetidines, which are four-membered nitrogen-containing heterocycles, has been a topic of interest in organic chemistry. The reactivity of azetidines is driven by a considerable ring strain . Various methods have been developed for the synthesis of azetidines, including cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams .Molecular Structure Analysis
The molecular structure of “Benzyl 3-(cyclopentylsulfamoyl)azetidine-1-carboxylate” consists of 16 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
Azetidines are known for their unique reactivity, which can be triggered under appropriate reaction conditions. The reactivity of azetidines is driven by a considerable ring strain . The unique four-membered ring scaffold of azetidines containing the embedded polar nitrogen-atom represents a privileged motif in medicinal chemistry .科学的研究の応用
1. Synthesis of Novel Azetidine Analogs
The compound Benzyl 3-(cyclopentylsulfamoyl)azetidine-1-carboxylate is related to azetidine analogs used in chemical synthesis. Research has been conducted on the synthesis of 2-carboxy-4-methylazetidine, an analog of dl-proline, involving benzylamine, showcasing the compound's relevance in creating new azetidine derivatives for various applications (Soriano, Podraza, & Cromwell, 1980).
2. Development of Pharmaceutical Agents
Azetidine derivatives, closely related to Benzyl 3-(cyclopentylsulfamoyl)azetidine-1-carboxylate, have been investigated for their potential in pharmaceutical development. For instance, alkoxyimino derivatives as S1P1 agonists were designed using FTY720 as a starting point, leading to the development of Siponimod, an agent for treating multiple sclerosis (Pan et al., 2013).
3. Biological and Foldameric Applications
Azetidine derivatives are of interest for their biological applications and potential use in foldamers. A study on the synthesis of functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives revealed their utility in biological fields and foldameric applications (Žukauskaitė et al., 2011).
4. Applications in Ion Transport and Protein Synthesis Studies
Azetidine-2-carboxylic acid, a related compound, has been used to study the relationship between protein synthesis and ion transport, highlighting the potential of azetidine derivatives in biological research (Pitman, Wildes, Schaefer, & Wellfare, 1977).
5. Synthesis of Antibacterial Agents
The synthesis of azetidine derivatives has been instrumental in creating new antibacterial agents. One study focused on synthesizing stereochemically pure azetidinylquinolones, demonstrating the compound's importance in developing novel antibacterial treatments (Frigola et al., 1995).
将来の方向性
Azetidines are increasingly being used in medicinal chemistry, and there have been remarkable advances in the chemistry and reactivity of azetidines . Future research may focus on further exploring the unique reactivity of azetidines and developing new methods for their synthesis and functionalization .
特性
IUPAC Name |
benzyl 3-(cyclopentylsulfamoyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c19-16(22-12-13-6-2-1-3-7-13)18-10-15(11-18)23(20,21)17-14-8-4-5-9-14/h1-3,6-7,14-15,17H,4-5,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWAFZQHZILCFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2CN(C2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-(cyclopentylsulfamoyl)azetidine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B2812546.png)
![4-isopropoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2812547.png)
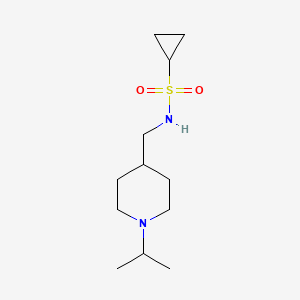
![2-Chloro-N-[1-[3-(dimethylsulfamoyl)phenyl]ethyl]acetamide](/img/structure/B2812551.png)
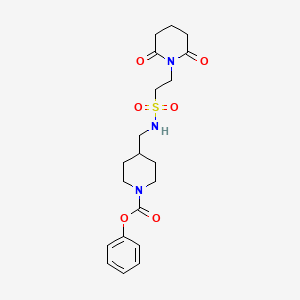

![3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxamide](/img/structure/B2812555.png)
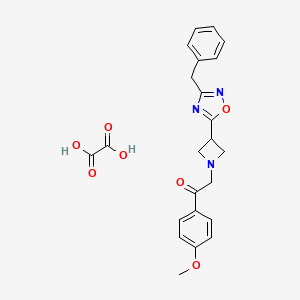
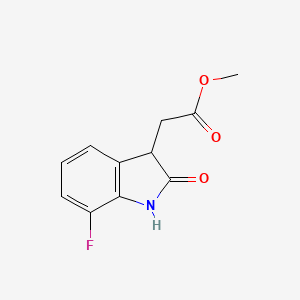

![2-[1-(6-Oxopiperidine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2812563.png)
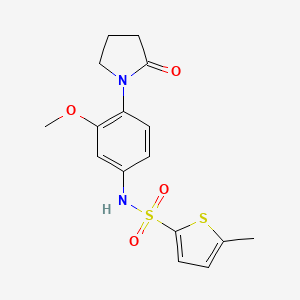
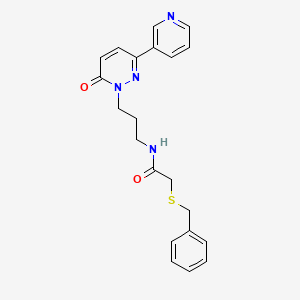
![Ethyl 4-[4-[(4-ethoxycarbonylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2812567.png)